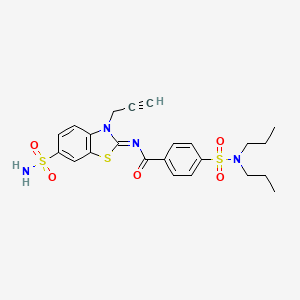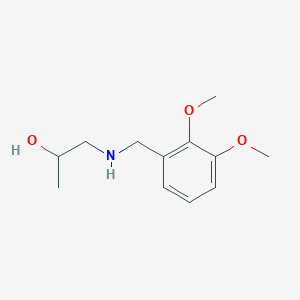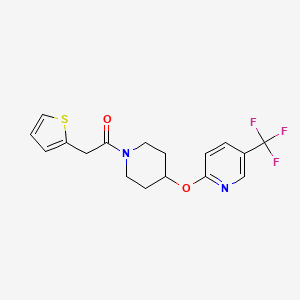![molecular formula C20H16F3N3O2 B2370310 1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-30-2](/img/structure/B2370310.png)
1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C20H16F3N3O2 and its molecular weight is 387.362. The purity is usually 95%.
BenchChem offers high-quality 1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
Dioxygenase Activity and Structural Insights : The compound has been studied in the context of Rieske nonheme iron oxygenase, specifically carbazole 1,9a-dioxygenase (CARDO). Research shows CARDO catalyzes the dihydroxylation of carbazole, a process crucial in environmental bioremediation. Structural analyses of mutants of this enzyme provide insights into its oxygenation capabilities and substrate specificity (Inoue et al., 2014).
Crystallization Studies : The crystallization and crystallographic analysis of components of CARDO from Nocardioides aromaticivorans IC177 have been conducted, contributing to a deeper understanding of its molecular structure and function (Inoue et al., 2007).
Applications in Catalysis and Synthesis
Catalytic Asymmetric Synthesis : The compound's structural framework is central to catalytic processes like the Heck-iminium ion cyclization. This is pivotal in the synthesis of complex organic compounds, such as the Strychnos alkaloid minfiensine, highlighting its importance in synthetic organic chemistry (Dounay et al., 2008).
Heterocyclization Reactions : Alpha-imino carbonyl compounds derived from similar structures undergo heterocyclization, yielding various heterocycles. This process is significant in the creation of new compounds with potential pharmaceutical applications (Roshchupkina et al., 2003).
Pharmaceutical and Biomedical Research
Anticancer Activity : Derivatives of 2,3,4,9-tetrahydro-1H-carbazole, which share a structural similarity, have been synthesized and evaluated for anticancer activity. This underscores the potential therapeutic applications of compounds within this chemical framework (Chaudhary & Chaudhary, 2016).
Synthesis of Novel Anticancer Agents : The synthesis of 1-substituted and 1,9-disubstituted derivatives of 1,2,3,4-tetrahydro-9H-carbazole demonstrates the utility of this compound in creating potential anticancer agents, expanding its scope in medicinal chemistry (Shmeiss et al., 2000).
In Vitro Antitumor Activity : Heteroannulated derivatives, such as isoxazolo-, pyrido-, and pyrimido carbazoles, have been synthesized and screened for in vitro antitumor activity. This highlights the versatility of the carbazole structure in developing new antitumor agents (Murali et al., 2017).
Eigenschaften
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)12-5-3-6-13(11-12)24-19(27)28-26-17-10-4-8-15-14-7-1-2-9-16(14)25-18(15)17/h1-3,5-7,9,11,25H,4,8,10H2,(H,24,27)/b26-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNVNRLLTVMELI-YZSQISJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOC(=O)NC3=CC=CC(=C3)C(F)(F)F)C1)NC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OC(=O)NC3=CC=CC(=C3)C(F)(F)F)/C1)NC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)



![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)

![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)
![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)
![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)



![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)